3-Bromo-7-chloroisoquinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

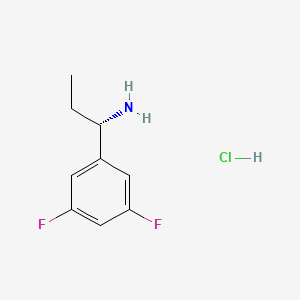

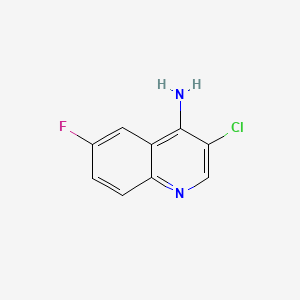

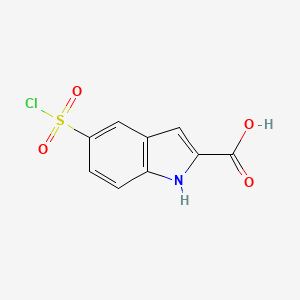

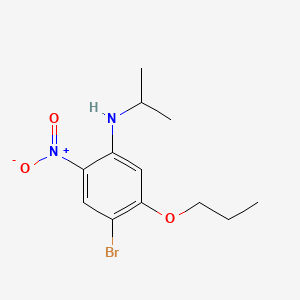

3-Bromo-7-chloroisoquinoline is a chemical compound with the molecular formula C9H5BrClN and a molecular weight of 242.5 . It is a solid powder at room temperature .

Molecular Structure Analysis

The InChI code for 3-Bromo-7-chloroisoquinoline is1S/C9H5BrClN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H . This indicates that the compound has a benzene ring fused with a pyridine moiety, with bromine and chlorine substituents . Physical And Chemical Properties Analysis

3-Bromo-7-chloroisoquinoline is a solid powder at room temperature . It has a molecular weight of 242.5 . The compound’s InChI code is1S/C9H5BrClN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H .

科学的研究の応用

Reactions and Synthesis

- 3-Bromo-7-chloroisoquinoline and similar compounds are explored in various synthetic pathways and reactions. For example, a study discusses the reactions involving 4-haloisoquinolines and amide ion in ammonia, showing significant reactions of 3-chloroisoquinoline under specific conditions (Zoltewicz & Oestreich, 1991). Another research highlights the synthesis of fluoromethyl-containing analogs of antitumor alkaloid luotonin A, incorporating 3-bromomethyl-2-chloro-4-fluoromethylquinolines (Golubev et al., 2010).

Chemical Synthesis and Characterization

- Various studies focus on the synthesis and characterization of quinoline derivatives. For instance, research on the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile demonstrates the potential of bromoquinoline compounds in PI3K/mTOR inhibitor synthesis (Lei et al., 2015). Another study reports on the use of pyridine hydrochloride for the synthesis of chloro compounds from bromo derivatives in quinoline series (Mongin et al., 1996).

Medicinal Chemistry and Pharmacology

- The 3-bromo-7-chloroisoquinoline structure is used in the development of various pharmacologically active compounds. A notable example is the synthesis of N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide, a selective casein kinase I inhibitor, offering insights into the enzyme's biological significance (Chijiwa et al., 1989).

Spectroscopic and Structural Studies

- Vibrational spectroscopic investigations and ab initio and DFT studies on compounds like 7-bromo-5-chloro-8-hydroxyquinoline provide valuable data on their structural and vibrational properties, enhancing understanding of such compounds (Arjunan et al., 2009).

Safety And Hazards

3-Bromo-7-chloroisoquinoline is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust and contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

特性

IUPAC Name |

3-bromo-7-chloroisoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLAFRLYZTMTUOQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CN=C(C=C21)Br)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90725497 |

Source

|

| Record name | 3-Bromo-7-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-7-chloroisoquinoline | |

CAS RN |

1246552-90-8 |

Source

|

| Record name | 3-Bromo-7-chloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90725497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Chloropyrazolo[1,5-A]pyrimidin-3-amine](/img/structure/B580728.png)

![6-tert-butyl 3-methyl 4,5-dihydroisoxazolo[5,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B580733.png)